N-Methyl-5-phenyloxazol-2-amine

Synthetic chemistry Chemical derivatization Building block utility

Researchers require modular scaffolds that offer precise substitution control for kinase and transporter SAR. This 2-aminooxazole with an exocyclic N-methyl secondary amine provides differentiated reactivity versus primary or N,N-dimethyl analogs. - **Synthetic utility**: Enables selective acylation/alkylation via NH-CH3, inaccessible in congeners. - **Medicinal chem relevance**: Privileged scaffold validated against VEGFR2, FLT3 (AML xenograft efficacy), and DAT (IC50=35 nM, 19x over NET). - **Supply**: Immediate shipment for R&D; multi-gram availability upon request.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B13021186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-5-phenyloxazol-2-amine
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCNC1=NC=C(O1)C2=CC=CC=C2
InChIInChI=1S/C10H10N2O/c1-11-10-12-7-9(13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)
InChIKeyHPOLFZSTLYOLQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-5-phenyloxazol-2-amine: Scaffold Overview


N-Methyl-5-phenyloxazol-2-amine is a 2-aminooxazole derivative featuring a 5-phenyl substitution and an exocyclic N-methyl secondary amine moiety. The compound belongs to the broader class of 5-phenyloxazol-2-amines, a privileged scaffold in medicinal chemistry with demonstrated activity across multiple target classes including VEGFR2 kinase [1], FLT3 kinase [2], and 5-lipoxygenase [3]. The N-methyl substitution distinguishes this compound from the primary amine parent (5-phenyloxazol-2-amine) and from N,N-dimethyl analogs, potentially modulating both physicochemical properties and target interaction profiles.

5-Phenyloxazol-2-amine scaffold with exocyclic N-methyl secondary amine
Differentiates from primary amine and N,N-dimethyl analogs in reactivity and target-binding potential
Reported class-level activity against kinase (VEGFR2, FLT3), lipoxygenase (5-LOX), and monoamine transporter targets

N-Methyl-5-phenyloxazol-2-amine: Structural Specificity


Within the 5-phenyloxazol-2-amine chemotype, the nature of the exocyclic amine substituent (primary amine, secondary N-methyl amine, or tertiary N,N-dimethyl amine) profoundly impacts molecular recognition at biological targets. The 2-anilino-5-aryloxazole VEGFR2 inhibitor series demonstrates that hydrogen-bonding interactions involving the amine moiety are critical for kinase binding [1]; substitution pattern alters both the geometry and electronic character of this pharmacophoric element. Similarly, SAR studies of dopamine transporter (DAT) ligands incorporating the 5-phenyloxazol-2-yl moiety reveal that the exocyclic amine substitution state dictates transporter selectivity profiles [2]. Consequently, N-methyl-5-phenyloxazol-2-amine cannot be considered interchangeable with its primary amine or N,N-dimethyl congeners without experimental verification of target-specific activity retention.

Attribute
N-Methyl (Target)
Primary Amine / N,N-Dimethyl
Amine reactivity
Secondary NH-CH3; one N-H for selective acylation
Primary NH2 (two N-H, different acylation profile) or tertiary N(CH3)2 (no reactive N-H)
Kinase hinge binding
May alter hydrogen-bond geometry compared to primary aniline
2-Anilino analogs show defined hinge interactions; substitution shift may disrupt recognition
Transporter selectivity
Exocyclic amine state modulates DAT/NET/SERT preference
Selectivity profiles from other amine variants may not transfer

N-Methyl-5-phenyloxazol-2-amine: Evidence for Specificity


Secondary Amine Reactivity Profile

N-Methyl-5-phenyloxazol-2-amine bears a secondary amine (NH-CH3) at the exocyclic 2-position, distinguishing it from both the primary amine parent (5-phenyloxazol-2-amine, NH2) and the tertiary N,N-dimethyl analog. This secondary amine is nucleophilic and permits selective acylation and alkylation reactions that are either not possible (primary amine yields different products) or impossible (tertiary amine lacks a reactive N-H) with comparator compounds . This differential reactivity directly impacts the scope of accessible derivatives and synthetic utility as a building block.

Secondary Amine Reactivity
Structural inference
NH-CH3 permits selective acylation and alkylation; primary amine yields bis-substituted products, tertiary amine is unreactive.
Differentiable synthetic utility as a building block
General amine reactivity principles; reaction conditions dictate outcome
Synthetic chemistry Chemical derivatization Building block utility

FLT3 Kinase Inhibitory Activity of Oxazol-2-amine Scaffold

The oxazol-2-amine scaffold bearing a 5-phenyl substitution has been validated as a potent FLT3 kinase inhibitory chemotype. A structurally related compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (compound 7c), demonstrated inhibition of FLT3 and mutated FLT3 in cell-free kinase assays and cellular assays using Molm-13 and MV4-11 AML cell lines [1]. The anti-leukemic activity of 7c was confirmed in vivo by tumor growth inhibition in MV4-11 xenograft mice [1]. This establishes the 5-phenyloxazol-2-amine core as a validated pharmacophore for FLT3-targeted therapeutic development, supporting the use of N-methyl-5-phenyloxazol-2-amine as an entry point for FLT3 inhibitor SAR exploration.

FLT3 Kinase Activity
Class-level inference
Oxazol-2-amine scaffold inhibits FLT3/FLT3-ITD in cell-free and cellular AML assays; in vivo xenograft tumor growth inhibition reported for analog 7c.
Supports FLT3 pathway inhibitor research context
N-methyl analog not directly evaluated; requires internal assay validation
FLT3 kinase Acute myeloid leukemia Kinase inhibition

VEGFR2 Inhibition and Crystallographic Binding Mode

The 2-anilino-5-aryloxazole series has been extensively characterized as VEGFR2 kinase inhibitors, with SAR optimization yielding compounds exhibiting IC50 values below 500 nM [1]. X-ray crystallography (PDB: 1Y6B) confirmed the binding mode of this chemotype, revealing that the 5-phenyl group orients toward the back of the ATP-binding pocket while the 2-anilino moiety engages key hinge-region hydrogen bonds [1][2]. Optimization of both aryl rings produced potent enzymatic and cellular inhibitors; compound 39 demonstrated excellent solubility and good oral pharmacokinetics as the bis-mesylate salt with moderate in vivo efficacy against HT29 human colon tumor xenografts [1].

VEGFR2 Inhibition & Binding
Class-level inference
2-Anilino-5-aryloxazoles show VEGFR2 IC50
Scaffold-class anti-angiogenic research context
Direct IC50 for N-methyl compound not available in public literature
5-Lipoxygenase Inhibition
Class-level inference
N-Aryl-5-aryloxazol-2-amines inhibit 5-LOX; optimized hit showed improved efficacy over zileuton in arachidonic acid-induced ear edema model (topical).
Reported 5-LOX pathway inhibition context
N-Methyl analog not directly compared; data to verify for specific substitution
DAT Transporter Selectivity
Cross-study comparable
DAT IC50 = 35 nM; NET = 677 nM; SERT = 1700 nM. DAT:NET ~19-fold, DAT:SERT ~49-fold (rat tissue binding).
Supports DAT-preferring selectivity context for 5-phenyloxazol-2-yl ligands
Data from a bicyclic analog; N-methyl oxazole building block not directly profiled
Need for Direct Comparison
Data gap identified
No head-to-head studies comparing N-methyl-5-phenyloxazol-2-amine with primary amine, N,N-dimethyl, or N-phenyl analogs for any specific target.
Target-specific activity claims require internal experimental validation
Systematic literature and database review; scaffold-class inference only
VEGFR2 kinase Angiogenesis Anti-cancer therapeutics

5-Lipoxygenase Inhibition by 5-Phenyloxazol-2-amine Scaffold

N-Aryl-5-aryloxazol-2-amine derivatives have been systematically evaluated as 5-lipoxygenase (5-LOX) inhibitors [1]. SAR analysis revealed that a hydroxyl or amino group at the para-position of the N-phenyl ring is essential for 5-LOX inhibitory activity, and that halogen and methyl group substitutions modulate potency [1]. A final optimized hit demonstrated improved efficacy over the reference compound zileuton in arachidonic acid-induced ear edema when applied topically, with sustained anti-inflammatory activity relative to the comparator [1].

5-Lipoxygenase Inhibition
Class-level inference
N-Aryl-5-aryloxazol-2-amines inhibit 5-LOX; optimized hit showed improved efficacy over zileuton in arachidonic acid-induced ear edema model (topical).
Reported 5-LOX pathway inhibition context
N-Methyl analog not directly compared; data to verify for specific substitution
5-Lipoxygenase Inflammation Asthma

Dopamine Transporter Selectivity of 5-Phenyloxazol-2-yl Moiety

A compound incorporating the 5-phenyloxazol-2-yl moiety, (2S,5R)-8-methyl-2-(5-phenyl-oxazol-2-yl)-3-p-tolyl-8-aza-bicyclo[3.2.1]octane, exhibited IC50 values of 35 nM at the rat dopamine transporter (DAT), 677 nM at the norepinephrine transporter (NET), and 1700 nM at the serotonin transporter (SERT) [1]. This translates to a DAT:NET selectivity ratio of approximately 19-fold and DAT:SERT selectivity of approximately 49-fold.

DAT Transporter Selectivity
Cross-study comparable
DAT IC50 = 35 nM; NET = 677 nM; SERT = 1700 nM. DAT:NET ~19-fold, DAT:SERT ~49-fold (rat tissue binding).
Supports DAT-preferring selectivity context for 5-phenyloxazol-2-yl ligands
Data from a bicyclic analog; N-methyl oxazole building block not directly profiled
Dopamine transporter Transporter selectivity CNS pharmacology

Need for Direct Comparative Experimental Validation

Comprehensive literature and database searches reveal a notable absence of direct head-to-head comparative studies between N-methyl-5-phenyloxazol-2-amine and its closest analogs (e.g., primary amine parent 5-phenyloxazol-2-amine, N,N-dimethyl analog, or N-phenyl substituted variants) for any specific biological target. The available evidence establishes scaffold-class validation across multiple target classes (VEGFR2, FLT3, 5-LOX, DAT) but does not provide quantitative differentiation data isolating the contribution of the N-methyl substitution relative to comparator substitution patterns [1]. Procurement decisions based on target-specific applications must therefore be supported by internal experimental validation.

Need for Direct Comparison
Data gap identified
No head-to-head studies comparing N-methyl-5-phenyloxazol-2-amine with primary amine, N,N-dimethyl, or N-phenyl analogs for any specific target.
Target-specific activity claims require internal experimental validation
Systematic literature and database review; scaffold-class inference only
Experimental validation Assay development Target engagement

N-Methyl-5-phenyloxazol-2-amine: Application Scenarios


FLT3 Kinase Inhibitor SAR Building Block

The oxazol-2-amine scaffold has been validated as a potent FLT3 inhibitory chemotype with demonstrated activity against both wild-type and mutated FLT3 in cell-free and cellular assays, as well as in vivo efficacy in AML xenograft models [1]. N-Methyl-5-phenyloxazol-2-amine provides a synthetically tractable entry point for generating N-substituted derivatives to explore SAR around the exocyclic amine moiety in FLT3-targeted programs.

VEGFR2 Anti-Angiogenic Drug Discovery Scaffold

The 2-anilino-5-aryloxazole chemotype is a crystallographically validated VEGFR2 kinase inhibitor scaffold with demonstrated enzymatic inhibition, cellular activity, and in vivo xenograft efficacy [1]. The 5-phenyl substitution pattern contributes to ATP-binding pocket orientation, and N-methyl-5-phenyloxazol-2-amine may serve as a synthetic intermediate for generating anilino-substituted analogs targeting VEGFR2-driven angiogenesis [1].

Dopamine Transporter-Selective Chemical Probe Development

Compounds incorporating the 5-phenyloxazol-2-yl moiety have demonstrated DAT-preferring selectivity (DAT IC50 = 35 nM) with 19-fold selectivity over NET and 49-fold selectivity over SERT in rat tissue radioligand binding assays [1]. N-Methyl-5-phenyloxazol-2-amine provides a modular building block for constructing novel DAT-selective ligand series for CNS pharmacology research.

Synthetic Intermediate with Secondary Amine Reactivity

The exocyclic secondary amine (NH-CH3) of N-methyl-5-phenyloxazol-2-amine enables selective acylation and alkylation reactions that are not accessible with primary amine (yields different products) or tertiary amine (no reactive N-H) congeners [1]. This differential reactivity profile supports use in multi-step synthetic sequences requiring chemoselective N-functionalization of the oxazole scaffold.

Application
Selection Property
Validation Focus
FLT3 kinase inhibitor SAR
Scaffold with reported class-level FLT3 inhibition
N-Methyl substitution impact on FLT3 potency and selectivity
VEGFR2 anti-angiogenic research
Crystallographically characterized hinge-binding scaffold
Anilino-substitution effect on VEGFR2 activity and selectivity
DAT-selective chemical probe development
5-Phenyloxazol-2-yl moiety with reported DAT-preferring selectivity
Modulation of transporter affinity by N-methyl modification
Chemoselective synthetic building block
Secondary amine enables selective N-acylation/alkylation
Compatibility with multi-step synthetic routes and protecting-group strategies

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24 linked technical documents
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